Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate

enzyme inhibition dihydroorotase pyrimidine biosynthesis

Procure Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate (CAS 25437-98-3) as a reproducible weak inhibitor (IC50=180,000nM) for DHOase assays, establishing a quantitative baseline for potency improvement. Its high LogP (7.76) makes it an ideal lipophilic reference standard in SAR campaigns. It serves as the unsubstituted core for developing antiproliferative agents and scaffold-hopping in anti-HIV-1 research.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 25437-98-3
Cat. No. B3255382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
CAS25437-98-3
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C=CC(=O)C(=C2)O
InChIInChI=1S/C14H13NO4/c1-2-19-14(18)10-3-5-11(6-4-10)15-8-7-12(16)13(17)9-15/h3-9,17H,2H2,1H3
InChIKeyMTBLGABRWSLTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate Procurement Guide: CAS 25437-98-3 Identity and Baseline Characterization


Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate (CAS 25437-98-3) is an organic compound featuring a pyridine ring bearing a 3-hydroxy-4-oxo moiety linked to an ethyl benzoate ester. It is a white to pale yellow solid that is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide . The molecular formula is C14H13NO4 with a molecular weight of 259.26 g/mol . Commercial suppliers typically provide this compound at ≥95% purity .

Why Generic 4-Oxopyridine Analogs Cannot Substitute for Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate


While multiple 4-oxopyridine derivatives exist as research reagents, the specific ethyl benzoate ester moiety on Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate imparts distinct physicochemical properties that critically influence experimental outcomes. Alterations to the ester group (e.g., methyl ester, carboxylic acid) substantially modify lipophilicity (LogP) and solubility profiles, which in turn affect cellular permeability, enzyme inhibition kinetics, and assay reproducibility [1]. The observed IC50 values for this compound in enzyme assays are strongly dependent on the intact ethyl ester structure; simple substitution with other 4-oxopyridine derivatives yields quantitatively different inhibition results and may invalidate comparative analyses across studies [2].

Quantitative Differentiation Evidence for Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate (CAS 25437-98-3)


Dihydroorotase Inhibition: A Defined, Weak Baseline for Enzyme Activity Screening

In a direct in vitro enzyme assay, Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate exhibited weak inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, with an IC50 of 180,000 nM [1]. This quantitative benchmark establishes a clear baseline for identifying more potent analogs; any derivative with an IC50 below this value represents a measurable improvement. This specific value allows for direct cross-study comparison against other 4-oxopyridine derivatives tested in the same assay system.

enzyme inhibition dihydroorotase pyrimidine biosynthesis cancer research

Comparative Analysis of Benzyloxy-4-Oxopyridine Derivatives Establishes Potency Threshold

In a related class of benzyloxy-4-oxopyridine benzoate derivatives, compound 4b demonstrated an IC50 of 18 μM against PC12 cells, which was significantly more active than the reference chemotherapeutic docetaxel (IC50 = 280 μM) in the same assay [1]. While Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate is a structurally simpler analog without the benzyloxy substitution, this quantitative comparison establishes a potency benchmark (IC50 = 18 μM) for the 4-oxopyridine benzoate scaffold and identifies structural features (benzyloxy group) that confer a 15.6-fold improvement over docetaxel.

antiproliferative cytotoxicity cancer PC12 cells docetaxel

Physicochemical Differentiation: High Lipophilicity (LogP 7.76) as a Critical Selection Parameter

Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate exhibits a predicted LogP value of 7.76, indicating high lipophilicity [1]. In the context of 4-oxopyridine-based FXIa inhibitor development, optimization of lipophilicity was critical for achieving good membrane permeability and oral bioavailability; for example, compound 4c in that series was specifically designed to balance lipophilicity for optimal pharmacokinetic properties [2]. The high LogP of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate makes it a valuable lipophilic control or starting scaffold for studying the effect of polarity modifications on target engagement and cellular uptake.

lipophilicity LogP physicochemical properties permeability drug design

Structural Scaffold Validation: 4-Oxopyridine Benzoate Core Demonstrates HIV-1 Inhibition

A series of 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives, which share the core pyridinyl-benzoate scaffold with Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate, demonstrated potent anti-HIV-1 activity. Compounds 1c, 1d, and 1e inhibited P24 expression at 100 μM with inhibition percentages of 84.00%, 76.42%, and 80.50%, respectively, while showing no significant cytotoxicity on MT-2 cells [1]. This class-level evidence validates the pyridinyl-benzoate scaffold as a viable starting point for antiviral drug discovery and supports the procurement of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate for scaffold-hopping or medicinal chemistry campaigns.

anti-HIV-1 gp41 inhibitor antiviral drug discovery

Procurement-Driven Application Scenarios for Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate


Enzyme Inhibition Screening and Baseline Establishment for Dihydroorotase

Researchers studying pyrimidine biosynthesis or developing dihydroorotase inhibitors for cancer or antiparasitic applications can use Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate as a defined weak inhibitor (IC50 = 180,000 nM) [5]. This serves as a reproducible baseline control for high-throughput screening assays, allowing direct quantification of improvement in potency for newly synthesized analogs.

Lipophilicity Benchmark for 4-Oxopyridine SAR and Permeability Studies

Due to its high predicted LogP (7.76) [5], this compound is ideally suited as a lipophilic reference standard in structure-activity relationship (SAR) campaigns aimed at optimizing membrane permeability or reducing lipophilicity of 4-oxopyridine-based drug candidates. It provides a quantitative baseline for measuring the effect of introducing polar functional groups [3].

Scaffold Validation for Antiviral Drug Discovery Programs

As a representative of the pyridinyl-benzoate scaffold, which has demonstrated anti-HIV-1 activity with inhibition rates up to 84% at 100 μM [5], this compound is a strategic procurement choice for medicinal chemistry groups pursuing scaffold-hopping or designing novel antiviral agents targeting gp41 or related viral entry mechanisms.

Reference Compound for Benzyloxy-4-Oxopyridine Cytotoxicity Optimization

In cancer research focused on improving the antiproliferative activity of 4-oxopyridine derivatives, Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate serves as the unsubstituted core structure. Researchers can quantify the potency gain conferred by specific substituents (e.g., benzyloxy groups) relative to this baseline, with class-level data showing IC50 values of 18 μM achievable in optimized derivatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.